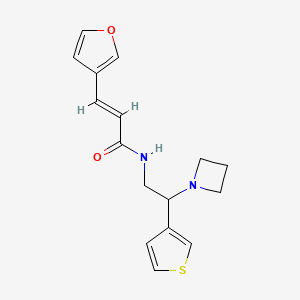

![molecular formula C18H16N2OS B2476847 4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 103966-02-5](/img/structure/B2476847.png)

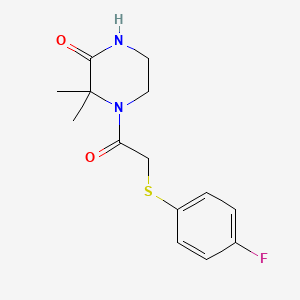

4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Übersicht

Beschreibung

4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have been explored for their potential anticancer activities. For instance, a series of substituted benzamides, including similar compounds, showed moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds exhibited significant inhibitory effects in comparison to the reference drug etoposide, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these molecules outperformed reference drugs in combating pathogenic strains, especially against Gram-positive bacteria (Bikobo et al., 2017).

Supramolecular Gelators

A study on N-(thiazol-2-yl) benzamide derivatives, including compounds akin to this compound, revealed their potential as supramolecular gelators. These compounds displayed gelation behavior towards ethanol/water and methanol/water mixtures. The gelation properties were attributed to multiple non-covalent interactions and the presence of methyl functionality, which influenced the gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Antifungal Agents

Derivatives of N-(thiazol-2-yl)benzamide, closely related to this compound, have been synthesized and tested for their antifungal properties. Some newly synthesized compounds, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, showed promising antifungal activity, indicating their potential use as antifungal agents (Narayana et al., 2004).

Wirkmechanismus

Mode of Action

It is speculated that the compound may interact with its targets through acid-base reactions . The exact nature of these interactions and the resulting changes in the biological system are yet to be elucidated.

Biochemical Pathways

It is suggested that the compound may be involved in the acylation reaction process

Eigenschaften

IUPAC Name |

4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-3-7-14(8-4-12)16-11-22-18(19-16)20-17(21)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUIWYBAUJKUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

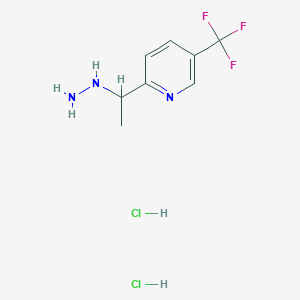

![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)

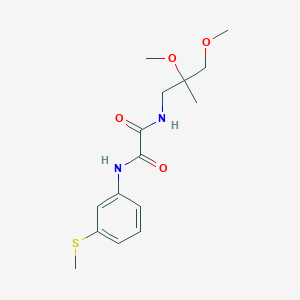

![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)

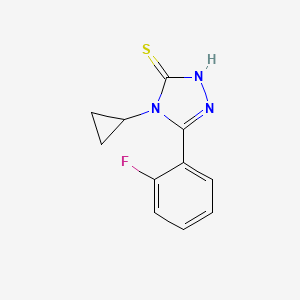

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B2476774.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2476776.png)

![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)